10-Methylbenzimidazo(1,2-c)(1,2,3)benzotriazine
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Overview
Description
10-Methylbenzimidazo(1,2-c)(1,2,3)benzotriazine is a heterocyclic compound with the molecular formula C14H10N4 It features a fused ring system combining benzimidazole and benzotriazine structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylbenzimidazo(1,2-c)(1,2,3)benzotriazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with a suitable nitrile or isocyanide in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 10-Methylbenzimidazo(1,2-c)(1,2,3)benzotriazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine or alkyl derivatives.
Substitution: Formation of halogenated or alkylated products.
Scientific Research Applications
10-Methylbenzimidazo(1,2-c)(1,2,3)benzotriazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 10-Methylbenzimidazo(1,2-c)(1,2,3)benzotriazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the additional triazine ring.
Benzotriazine: Contains the triazine ring but without the fused benzimidazole structure.
10-Methylbenzimidazole: Similar structure but without the triazine ring.
Uniqueness: 10-Methylbenzimidazo(1,2-c)(1,2,3)benzotriazine is unique due to its fused ring system, which imparts distinct chemical properties and potential biological activities. Its combination of benzimidazole and benzotriazine moieties allows for versatile reactivity and a broad range of applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
CAS No. |
10173-32-7 |
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Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
10-methylbenzimidazolo[1,2-c][1,2,3]benzotriazine |
InChI |
InChI=1S/C14H10N4/c1-9-6-7-13-12(8-9)15-14-10-4-2-3-5-11(10)16-17-18(13)14/h2-8H,1H3 |
InChI Key |
PZFOUALESMCYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=N2)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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